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Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly

expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal

ganglia.[4][5][6] These channels are crucial for the transmission of pain signals.[4][6][7] Nav1.8

is resistant to tetrodotoxin (TTX) and possesses unique biophysical properties, including a

more depolarized voltage dependence of activation and slower inactivation kinetics.[1][4] These

characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential in

nociceptive neurons, especially during the sustained, repetitive firing that is a hallmark of

chronic pain states.[4][8] Consequently, selective modulation of Nav1.8 is a primary focus of

modern pain research.[4]

Suzetrigine (VX-548): A Case Study in Selective
Nav1.8 Inhibition
Suzetrigine is a potent and selective inhibitor of Nav1.8 that has demonstrated efficacy in

treating acute pain in clinical trials.[2][9] Its mechanism of action involves blocking the Nav1.8

channel, thereby reducing the excitability of nociceptive neurons.[2][9]

Quantitative Effects of Suzetrigine on Dorsal Root
Ganglion Neurons
The following tables summarize the quantitative data on the effects of Suzetrigine (VX-548) on

human DRG neurons.
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Parameter Value Cell Type/Condition Reference

IC50 ~0.4 nM
Cloned human Nav1.8

channels at 37°C
[9]

Kd 0.38 nM
Cloned human Nav1.8

channels at 37°C
[2]

Table 1: Potency of Suzetrigine (VX-548) on Human Nav1.8 Channels.

Parameter
Effect of 10 nM
Suzetrigine

Cell Type Reference

Action Potential

Threshold
Minimal effect

Dissociated human

DRG neurons
[9]

Action Potential

Upstroke Velocity
Minimal effect

Dissociated human

DRG neurons
[9]

Action Potential Peak Substantially reduced
Dissociated human

DRG neurons
[9]

Action Potential

Shoulder
Substantially reduced

Dissociated human

DRG neurons
[9]

Repetitive Firing
Diminished but not

eliminated

Dissociated human

DRG neurons
[9]

Table 2: Electrophysiological Effects of Suzetrigine (VX-548) on Human Dorsal Root Ganglion

Neurons.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on
Dissociated DRG Neurons
This technique is fundamental for studying the effects of ion channel modulators on neuronal

excitability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40424150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146708/
https://pubmed.ncbi.nlm.nih.gov/40424150/
https://pubmed.ncbi.nlm.nih.gov/40424150/
https://pubmed.ncbi.nlm.nih.gov/40424150/
https://pubmed.ncbi.nlm.nih.gov/40424150/
https://pubmed.ncbi.nlm.nih.gov/40424150/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To measure the effects of a Nav1.8 inhibitor on the electrophysiological properties of

individual DRG neurons.

Methodology:

Neuron Dissociation: Dorsal root ganglia are dissected from a model organism (e.g., rat,

mouse) or obtained from human donors. The ganglia are treated with enzymes (e.g.,

collagenase, dispase) to break down the connective tissue and then mechanically

dissociated to yield a single-cell suspension.

Cell Culture: The dissociated neurons are plated on a suitable substrate (e.g., laminin-coated

glass coverslips) and maintained in a controlled environment (37°C, 5% CO2) in a specific

neurobasal medium.

Electrophysiological Recording:

A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is

used as the recording electrode.

The micropipette is brought into contact with the membrane of a single DRG neuron. A

tight seal (giga-seal) is formed between the pipette tip and the cell membrane.

The membrane patch under the pipette tip is ruptured to achieve the "whole-cell"

configuration, allowing for control of the membrane potential and measurement of the

currents flowing across the entire cell membrane.

Data Acquisition:

Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the

currents flowing through the ion channels are measured. This mode is used to determine

the IC50 of the compound on Nav1.8 channels.

Current-Clamp Mode: A defined amount of current is injected into the neuron, and the

resulting changes in membrane potential (i.e., action potentials) are recorded. This mode

is used to assess the effects of the compound on neuronal excitability, such as action

potential threshold, amplitude, and firing frequency.
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Compound Application: The Nav1.8 inhibitor is applied to the neuron via the extracellular

solution at known concentrations.

Signaling Pathways and Workflows
Mechanism of Action of a Selective Nav1.8 Inhibitor
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Caption: Mechanism of Nav1.8 inhibition in a DRG neuron.

Experimental Workflow for Assessing Nav1.8 Inhibitor
Efficacy
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Experimental Workflow
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Caption: Workflow for evaluating a Nav1.8 inhibitor.

Conclusion
Selective inhibition of the Nav1.8 sodium channel in dorsal root ganglion neurons represents a

promising therapeutic strategy for the treatment of pain. As exemplified by Suzetrigine (VX-

548), potent and selective inhibitors can effectively reduce the excitability of these primary
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sensory neurons, leading to analgesia. While these compounds significantly dampen neuronal

firing, it is noteworthy that they may not completely abolish it, in part due to the contribution of

other sodium channel subtypes like Nav1.7.[2][9] The methodologies and data presented in this

guide provide a framework for the continued investigation and development of novel Nav1.8-

targeting analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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